
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde is a heterocyclic compound that features a morpholine ring fused to a pyran ring, with an aldehyde group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at room temperature, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as mechanochemical synthesis, which involves grinding the reactants together, can also be employed to achieve high efficiency and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Wirkmechanismus
The mechanism of action of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA-dependent protein kinase (DNA-PK) in HeLa cell nuclear extracts, affecting DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-6-styryl-4H-pyran-2-carbonitriles: These compounds share the pyran ring structure and exhibit similar reactivity and applications.
2-amino-4H-benzo[b]pyrans: These compounds also contain a pyran ring and are used in similar synthetic and biological applications.
Uniqueness
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran derivatives and contributes to its potential as a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
3-(6-morpholin-4-yl-4-oxopyran-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H15NO4/c18-11-12-2-1-3-13(8-12)15-9-14(19)10-16(21-15)17-4-6-20-7-5-17/h1-3,8-11H,4-7H2 |
InChI-Schlüssel |
JXTKUJIDCHLXDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



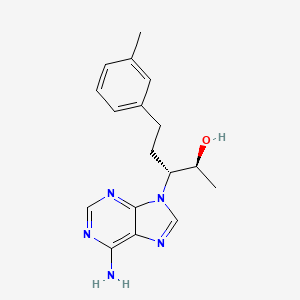
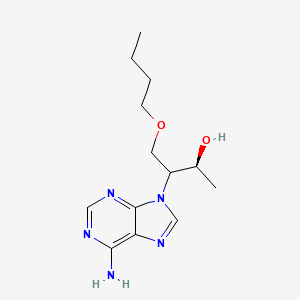


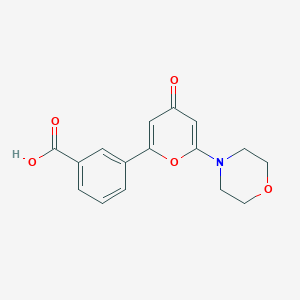
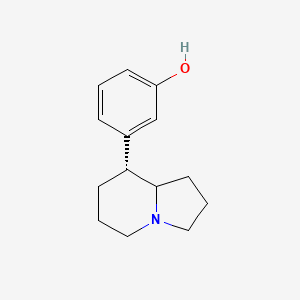
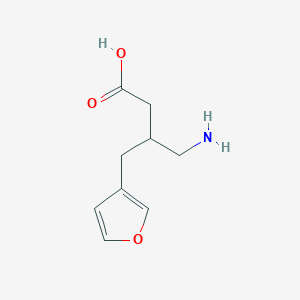

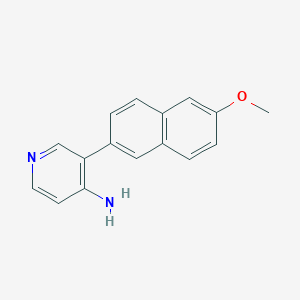
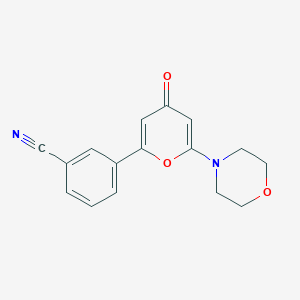
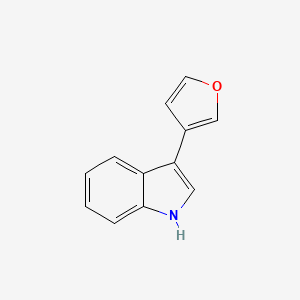
![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)

